molecular formula C₂₄H₂₉D₃N₂O₅ B1158118 Metoserpate-d3

Metoserpate-d3

Cat. No.: B1158118
M. Wt: 431.54
Attention: For research use only. Not for human or veterinary use.
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Description

Metoserpate-d3 is a deuterated analog of metoserpate, a compound often used in analytical chemistry and pharmaceutical research as an internal standard for mass spectrometry (MS)-based quantification. The deuterium substitution (three deuterium atoms) enhances its stability and reduces interference during isotopic dilution analysis, ensuring precise measurements in complex matrices like biological fluids . It is commercially available through TRC Canada (2.5 mg vials, catalog number CDDM-M338812-2.5mg) and is utilized in drug metabolism studies, pharmacokinetic assays, and environmental monitoring .

Properties

Molecular Formula

C₂₄H₂₉D₃N₂O₅

Molecular Weight

431.54

Synonyms

(3β,16β,17α,18α,20α)-11,17,18-Trimethoxyyohimban-16-carboxylic Acid-d3 Methyl Ester;  O-Methyl-18-epireserpic Acid-d3 Methyl Ester;  18-epi-O-Methylreserpic Acid-d3 Methyl Ester;  Mepiserpate-d3;  Methyl O-Methyl-18-epi-reserpate-d3;  Methyl O-Methyl-18-e

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare Metoserpate-d3 with structurally or functionally related deuterated compounds and non-deuterated analogs.

Deuterated Analogs

Deuterated compounds are critical for isotopic labeling and quantitative analysis. Key comparisons include:

Ecgonine Methylester-D3.HCl
  • Structure : Deuterated derivative of ecgonine methylester, a cocaine metabolite.
  • Molecular Formula: C10H14D3NO3·HCl.
  • Applications : Used in forensic toxicology and metabolite tracking via MS .
  • Key Difference : Unlike this compound, which is a methyl ester derivative, ecgonine methylester-D3.HCl contains a bicyclic tropane backbone, making it specific to cocaine-related studies .
EDDP-D3 Perchlorate
  • Structure : Deuterated analog of EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium), a methadone metabolite.
  • Molecular Formula : C20H21D3N·ClO3.
  • Applications : Employed in opioid metabolism studies.
  • Key Difference : EDDP-D3’s phenylpyrrolinium structure contrasts with this compound’s ester-based framework, leading to divergent fragmentation patterns in MS .
Methyl Diethyldithiocarbamate-d3
  • Structure : Deuterated version of a dithiocarbamate ester.
  • Applications : Functions as a labeling reagent in environmental monitoring.
  • Key Difference : Its sulfur-containing structure enables distinct reactivity in metal chelation, unlike this compound’s oxygen-dominated ester group .

Non-Deuterated Structural Analogs

Non-deuterated compounds with similar ester or methyl groups include:

Methyl Methylphosphonate
  • CAS RN : 1066-53-1.
  • Molecular Formula : C2H7O3P.
  • Applications: Used in organophosphorus chemistry and pesticide synthesis.
  • Key Difference : The phosphonate group confers hydrolytic stability, whereas this compound’s ester linkage is more prone to enzymatic cleavage .
Lacosamide Derivatives
  • Examples : Lacosamide USP Related Compound B (CAS 1822463-67-1) and Lacosamide EP Impurity F (CAS 1466-67-7).
  • Applications : Reference standards for antiepileptic drug quality control.
  • Key Difference : Lacosamide derivatives contain acetamide and benzyl groups, contrasting with this compound’s simpler ester structure .

Comparative Data Table

Compound CAS RN Molecular Formula Molecular Weight Key Application Source
This compound Not provided Not fully disclosed† Not disclosed MS internal standard TRC Canada
Ecgonine Methylester-D3.HCl DEA No. 9180 CII C10H14D3NO3·HCl 238.73 Forensic toxicology LIPOMED
EDDP-D3 Perchlorate Not provided C20H21D3N·ClO4 380.89 Opioid metabolite analysis LIPOMED
Methyl Methylphosphonate 1066-53-1 C2H7O3P 122.05 Organophosphorus synthesis EPA Tables
Lacosamide EP Impurity F 1466-67-7 Not provided 236.27 Antiepileptic drug QC Lab standards

Structural details of this compound are proprietary but inferred to include a methyl ester and deuterium substitution .

Analytical Performance

  • This compound : Validated as an internal standard in a 2021 Frontiers in Medicine study, achieving >99% precision in spike-recovery experiments using deuterated analogs .
  • EDDP-D3 : Demonstrated 95–102% accuracy in quantifying methadone metabolites in urine samples, highlighting the reliability of deuterated standards in complex matrices .

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